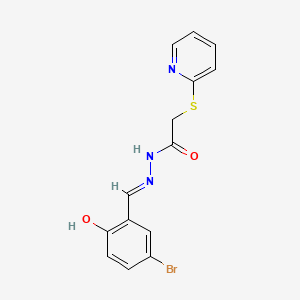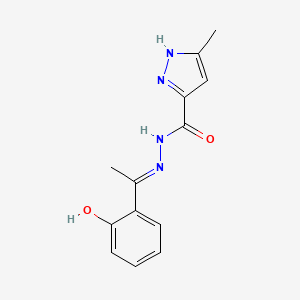![molecular formula C13H11NO3 B604726 5-acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one CAS No. 128099-76-3](/img/structure/B604726.png)
5-acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one” is a heterocyclic organic compound . It has the molecular formula C13H11NO3 and a molecular weight of 229.23g/mol.
Molecular Structure Analysis
The molecular structure of this compound is based on its IUPAC name and molecular formula. It contains a pyrroloquinoline core, which is a fused ring system involving a pyrrole ring and a quinoline ring . Further details about the exact structure would require more specific information or resources.Scientific Research Applications
Fungicidal Activity
5-acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one and its derivatives have been explored for potential fungicidal activity. The synthesis of these compounds, starting with readily available 6-hydroxy-1,2-dihydro-4-pyrrolo[3,2,1-ij]quinolin-4-ones, has led to a variety of functionalized derivatives with potential use in fungicidal applications (Kappe & Kappe, 2009).
Diuretic Properties
Research has also indicated the potential of this compound as a diuretic agent. Various derivatives have been synthesized and studied for their diuretic properties, showing promising results in this field. Such studies have led to the development of new compounds with enhanced diuretic effects compared to their non-brominated analogs, indicating potential for therapeutic use in conditions like hypertension (Ukrainets et al., 2011; Ukrainets et al., 2018; Ukrainets et al., 2013).
Antibacterial Activities
Another significant application of this compound is in the domain of antibacterial agents. Substituted derivatives of 1,2-dihydro-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, closely related to this compound, have been synthesized and tested for their antibacterial activities, showing potency against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).
Antitubercular Agents
The compound has also been investigated for its potential as an antitubercular agent. Derivatives of the compound have been synthesized and evaluated for their activity against tuberculosis, with some showing promising results. This research contributes to the ongoing search for effective treatments against tuberculosis (Ukrainets et al., 2007).
Mechanism of Action
Biochemical Pathways
Indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, and antioxidant activities . Therefore, it’s plausible that our compound affects related pathways.
Result of Action
The molecular and cellular effects likely vary depending on the specific targets. For instance:
Action Environment
Environmental factors play a crucial role:
properties
IUPAC Name |
10-acetyl-9-hydroxy-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-7(15)10-12(16)9-4-2-3-8-5-6-14(11(8)9)13(10)17/h2-4,16H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYISNWBBZFVQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169356 |
Source


|
| Record name | 5-Acetyl-1,2-dihydro-6-hydroxy-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128099-76-3 |
Source


|
| Record name | 5-Acetyl-1,2-dihydro-6-hydroxy-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128099-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-1,2-dihydro-6-hydroxy-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-Dimethyl-2-[({2-[4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B604645.png)
![2-{[5-benzyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B604647.png)
![6-butyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B604648.png)

![N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B604652.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-isopropylphenoxy)acetohydrazide](/img/structure/B604653.png)
![4-[2-(2-Hydroxybenzylidene)hydrazino]-5-nitrophthalonitrile](/img/structure/B604655.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B604656.png)


![4-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604660.png)
![2-({(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B604661.png)
![2-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B604662.png)
![1-(1,3-benzothiazol-2-yl)-4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B604666.png)